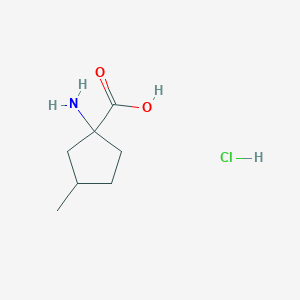
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride is a chemical compound with the CAS Number: 2172601-49-7 . It has a molecular weight of 179.65 and its IUPAC name is 1-amino-3-methylcyclopentane-1-carboxylic acid hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H . This code provides a unique identifier for the molecular structure of the compound.Scientific Research Applications
RNA Methylation Inhibition
1-Amino-3-methylcyclopentane-1-carboxylic acid, known as cycloleucine, is a potent inhibitor of RNA methylation in virus-infected chicken embryo fibroblasts. It specifically inhibits internal N-6-methyladenosine and 5'-terminal cap 2'-O-ribose methylations of poly(A)+ RNA, impacting the transport and utilization of newly synthesized ribosomal RNA, as well as the accumulation of mature 18 S and 28 S rRNA (Dimock & Stoltzfus, 1979).
Inhibition of Enzymatic Synthesis
This compound serves as a competitive inhibitor of the synthesis of S-adenosyl-L-methionine by various preparations of ATP:L-methionine S-adenosyltransferase. Its inhibitory action is influenced by factors like ring size, presence of certain substituents, and the overall conformation of the molecule (Coulter et al., 1974).
Conformational Studies in Peptides
Studies on homopeptides of 1-aminocyclopentane-1-carboxylic acid reveal their structural versatility and conformational preferences, offering insights into peptide structure and function (Crisma et al., 1988).
Biological Activity in Arylcyclopentane Derivatives
Synthesis of arylcyclopentane-1-carboxylic acids and their aminoester derivatives, including those derived from 1-aminocyclopentane-1-carboxylic acid, has been explored for their sympatholytic and adrenolytic activities, highlighting potential pharmaceutical applications (Aghekyan et al., 2019).
Backbone Conformational Preferences
Quantum mechanical calculations have been used to determine the conformational preferences of the N-acetyl-N'-methylamide derivative of 1-aminocyclopentane-1-carboxylic acid. This study provides insights into the backbone flexibility and pseudorotational states of this amino acid in different environments (Alemán et al., 2006).
Antitumor and Antibacterial Activities
Research has been conducted on derivatives of cyclopentanone carboxylic acid, like 5-methylenecyclopentanone-3-carboxylic acid, which have shown significant antitumor and antibacterial activities, suggesting potential therapeutic applications (Umezawa & Kinoshita, 1957).
Safety And Hazards
Future Directions
Future research could focus on the potential uses of this compound in various fields such as pharmaceuticals and agriculture. For instance, similar compounds like 1-Aminocyclopropane-1-carboxylic acid have been shown to play a role in plant growth and stress tolerance , suggesting potential applications in crop improvement strategies.
properties
IUPAC Name |
1-amino-3-methylcyclopentane-1-carboxylic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c1-5-2-3-7(8,4-5)6(9)10;/h5H,2-4,8H2,1H3,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKRBMOHVMJGCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-methylcyclopentane-1-carboxylic acid hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

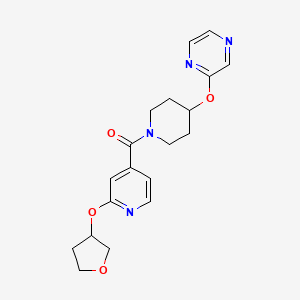
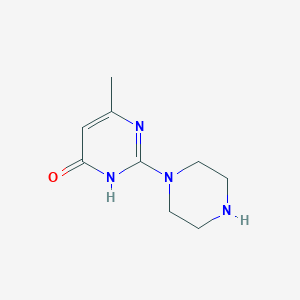
![N-[2,2-dimethyl-3-[[2-(4-morpholin-4-ylsulfonylphenoxy)acetyl]amino]propyl]-2-(4-morpholin-4-ylsulfonylphenoxy)acetamide](/img/structure/B2748589.png)
![7-methyl-N-(2-morpholinoethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2748591.png)
![2-Cyclopropyl-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]ethanone](/img/structure/B2748593.png)
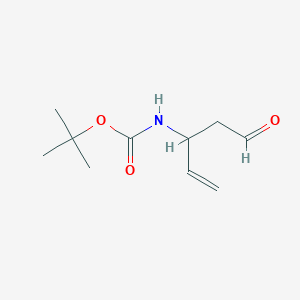
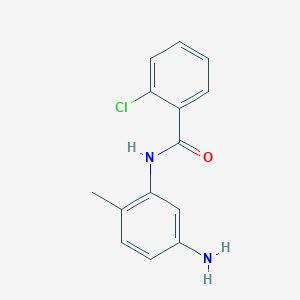
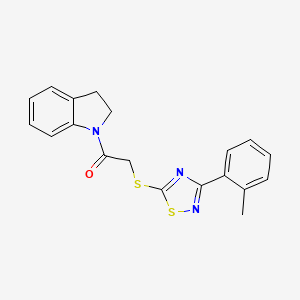
![Ethyl 4-[3-(2-tert-butyl-4-methoxyphenoxy)-2-hydroxypropyl]-1-piperazinecarboxylate hydrochloride](/img/structure/B2748598.png)
![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(2-methyl-3-nitrophenyl)methanone](/img/structure/B2748599.png)
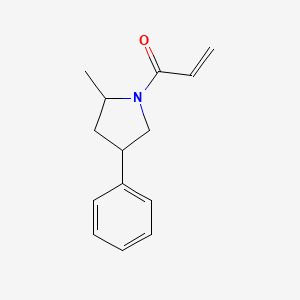
![2-[3-(3-chloro-4-methoxyphenyl)-3-oxopropyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2748604.png)
![1-{1-[3-(Benzenesulfonyl)propanoyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2748606.png)
![2-[(2-Fluorophenyl)amino]pyridine-3-sulfonamide](/img/structure/B2748608.png)